molecular formula C7H17ClOSi B084952 (3-Chloropropyl)ethoxydimethylsilane CAS No. 13508-63-9

(3-Chloropropyl)ethoxydimethylsilane

Cat. No. B084952
CAS RN: 13508-63-9
M. Wt: 180.75 g/mol
InChI Key: IIFBEYQLKOBDQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Chloropropyl)ethoxydimethylsilane and related compounds often involves the controlled hydrolysis and condensation of chloropropyltrimethoxysilane derivatives. For instance, Rozga-Wijas et al. (2010) describe the generation of 3-chloropropylsilanetriol, a monomer for the synthesis of oligosilsesquioxanes bearing chloropropyl groups, through controlled hydrolysis of 3-chloropropyltrimethoxysilane (Rozga-Wijas et al., 2010). Marciniec et al. (2008) detail an efficient synthesis method for octakis(3-chloropropyl)octasilsesquioxane, demonstrating the versatility of chloropropylsilane compounds in generating complex siloxane structures (Marciniec et al., 2008).

Molecular Structure Analysis

The molecular structure of (3-Chloropropyl)ethoxydimethylsilane and its derivatives is characterized by the presence of a chloropropyl group attached to a siloxane backbone, which is further modified by ethoxydimethylsilyl groups. These structural features are critical for the compound's reactivity and utility in various chemical transformations.

Chemical Reactions and Properties

The chemical reactivity of (3-Chloropropyl)ethoxydimethylsilane is influenced by the presence of the chloropropyl group, which can undergo further functionalization and cross-linking reactions. For example, Hopper et al. (1980) studied the heterogeneous gas/solid reactions of 3-chloropropyltrimethoxysilane with alkoxide bases, illustrating the compound's reactivity towards substitution and elimination reactions (Hopper et al., 1980).

Scientific Research Applications

Synthesis of Novel Silane Coupling Agent

  • Scientific Field : Chemistry
  • Application Summary : (3-Chloropropyl)trimethoxysilane was used in the synthesis of a new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane . This new reagent can be used as both a coupling agent and initiator .
  • Methods of Application : The new reagent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .
  • Results : The results indicated that the new reagent had the characteristics of a coupling agent and initiator .

Modification of Halloysite Nanotubes

  • Scientific Field : Materials Science
  • Application Summary : (3-Chloropropyl)trimethoxysilane (CPTMS) was used to modify halloysite nanotubes (HNTs), creating HNTs-Cl . This modified material has great chemical activity and is considered a good candidate for creating new materials with applications in chemical engineering and nanotechnology .
  • Methods of Application : The degree of grafting of chloro-silane onto the HNT’s surface was improved by incorporating HNTs with CPTMS under different experimental conditions . Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
  • Results : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours .

Adhesives and Sealants

  • Scientific Field : Industrial Applications
  • Application Summary : (3-Chloropropyl)dimethoxymethylsilane can be used as a coupling agent and crosslinking agent in various adhesives and sealants, such as epoxy, polyurethane, and vinyl ester .
  • Methods of Application : The compound can improve the adhesion strength and water resistance of these materials .
  • Results : The use of this compound in adhesives and sealants can enhance their performance .

Coatings

  • Scientific Field : Industrial Applications
  • Application Summary : (3-Chloropropyl)dimethoxymethylsilane can be used as a surface modifier and adhesion promoter in various coatings, such as acrylic, polyester, and epoxy . It can improve the wetting, leveling, and adhesion of the coating to the substrate .
  • Methods of Application : For example, (3-Chloropropyl)dimethoxymethylsilane can be used as a coupling agent for coating aluminum or steel substrates with epoxy or polyester .
  • Results : The use of this compound in coatings can enhance their performance .

Plastics and Rubber

  • Scientific Field : Industrial Applications
  • Application Summary : This compound can be used as a crosslinking agent and coupling agent in various plastics and rubber, such as polyolefin, styrene-butadiene rubber, and ethylene-propylene-diene monomer rubber . It can improve the mechanical properties, heat resistance, and aging resistance of the plastic or rubber .
  • Methods of Application : For example, (3-Chloropropyl)dimethoxymethylsilane can be used as a crosslinking agent for crosslinking polyethylene with peroxide .
  • Results : The use of this compound in plastics and rubber can enhance their performance .

Surface Modification

  • Scientific Field : Materials Science
  • Application Summary : (3-Chloropropyl)dimethoxymethylsilane is used as a surface modifier. It can react with various substrates, such as glass, metals, ceramics, and polymers, through a condensation or addition reaction . The hydrolyzable methoxysilyl group can hydrolyze in the presence of moisture, forming a silanol group (Si-OH) that can further condense with other silanol groups or react with the substrate surface . These reactions can improve the adhesion, wetting, and durability of the coated or bonded materials .
  • Methods of Application : For example, (3-Chloropropyl)dimethoxymethylsilane can be used as a primer for bonding glass or metal substrates with silicone sealants .
  • Results : The use of this compound in surface modification can enhance the performance of the materials .

Safety And Hazards

(3-Chloropropyl)ethoxydimethylsilane is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-chloropropyl-ethoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFBEYQLKOBDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159243
Record name (3-Chloropropyl)ethoxydimethylsilane
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Molecular Weight

180.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropropyl)ethoxydimethylsilane

CAS RN

13508-63-9
Record name (3-Chloropropyl)ethoxydimethylsilane
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Record name (3-Chloropropyl)ethoxydimethylsilane
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Record name (3-Chloropropyl)ethoxydimethylsilane
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Record name (3-chloropropyl)ethoxydimethylsilane
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Record name (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Berkefeld, CF Guerra, R Bertermann… - …, 2014 - ACS Publications
To understand the silicon α-effect in terms of an enhanced reactivity of the Si–OC bond of α-silanes of the formula type ROSiMe 2 CH 2 X compared to analogous γ-silanes ROSiMe 2 (…
Number of citations: 38 pubs.acs.org

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